Didesmethyl Almotriptan Didesmethyl Almotriptan A metabolite of Almotriptan
Brand Name: Vulcanchem
CAS No.: 181178-24-5
VCID: VC21355316
InChI: InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2
SMILES: C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Molecular Formula: C15H21N3O2S. C4H6O5
Molecular Weight: 307.4 g/mol

Didesmethyl Almotriptan

CAS No.: 181178-24-5

Cat. No.: VC21355316

Molecular Formula: C15H21N3O2S. C4H6O5

Molecular Weight: 307.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Didesmethyl Almotriptan - 181178-24-5

Specification

CAS No. 181178-24-5
Molecular Formula C15H21N3O2S. C4H6O5
Molecular Weight 307.4 g/mol
IUPAC Name 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Standard InChI InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2
Standard InChI Key XLDLLAFWGVDYHM-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Appearance Solid powder

Introduction

Didesmethyl Almotriptan is a metabolite of Almotriptan characterized by the absence of two methyl groups compared to the parent compound. It is identified in chemical databases and literature by its unique CAS number 181178-24-5 . The compound serves as an important reference standard in pharmaceutical analysis and quality control processes related to Almotriptan-based medications.

Physical and Chemical Parameters

The physical and chemical properties of Didesmethyl Almotriptan are essential for understanding its behavior in biological systems and for analytical applications. The compound exhibits specific characteristics that distinguish it from related triptan compounds.

Table 1: Physical and Chemical Properties of Didesmethyl Almotriptan

ParameterValue
Molecular FormulaC₁₅H₂₁N₃O₂S
Molecular Weight307.41100 g/mol
Density1.34±0.1 g/cm³ (Predicted)
Boiling Point552.2±60.0 °C (Predicted)
Exact Mass307.13500
PSA87.57000
LogP3.31370

The compound is also known by its systematic chemical name: 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . This nomenclature reflects its chemical structure, highlighting the presence of key functional groups that contribute to its pharmacological activity and metabolic profile.

Structural Relationship to Almotriptan

Didesmethyl Almotriptan is structurally related to Almotriptan (C₁₇H₂₅N₃O₂S), which has a molecular weight of 335.40 . The primary structural difference is the absence of two methyl groups in Didesmethyl Almotriptan compared to Almotriptan. This structural variation significantly impacts the compound's pharmacokinetic profile and receptor binding characteristics.

Comparative Analysis with Parent Compound

Almotriptan is a triptan drug developed by Almirall specifically for the treatment of migraine headaches . It functions as a selective serotonin receptor agonist, particularly targeting the 5-hydroxytryptamine (serotonin) receptors 1B and 1D . These receptors play crucial roles in the pathophysiology of migraine, influencing both vascular responses and pain transmission pathways.

The parent compound, Almotriptan, demonstrates high affinity (in the low nM range) and high selectivity for serotonin 5-HT human cloned receptor 1B/1D and for those in animal tissues . Its bioavailability after oral administration is approximately 70%, which is notably higher than many other triptans that typically range from 14% to 50% .

Metabolism and Formation

Metabolic Pathways

Didesmethyl Almotriptan is formed through the metabolism of Almotriptan in the liver. The metabolic transformation involves demethylation processes, which remove two methyl groups from the parent compound. This metabolic pathway represents one of several routes through which Almotriptan is processed in the body.

Almotriptan itself is metabolized in vivo primarily via oxidation by monoamine oxidase-A and then by cytochrome P450 (specifically the 3A4 and 2D6 iso-enzymes) and flavin monooxygenase . These enzymatic processes transform Almotriptan into three main compounds: indolacetic acid and its glucuronide conjugate, and the oxidized pyrrolidine product .

Elimination Profile

Understanding the elimination profile of Didesmethyl Almotriptan provides important insights into its pharmacokinetic behavior. While specific data on the elimination of Didesmethyl Almotriptan itself is limited in the available research, the elimination pattern of its parent compound can provide contextual understanding.

Almotriptan is eliminated primarily through urinary excretion (75%) with a smaller fraction (12%) eliminated in feces . The majority of an administered dose is eliminated within the first 6 hours, though complete elimination takes approximately one week . About 30%–40% of the Almotriptan dose is excreted unchanged in urine, while approximately 27% is metabolized by monoamine oxidase-A .

Analytical Applications and Research Importance

Reference Standards and Quality Control

Didesmethyl Almotriptan serves significant functions in pharmaceutical research and development, particularly as a reference standard for analytical methods. Pharmaceutical companies utilize this compound to ensure the quality and consistency of Almotriptan formulations through precise analytical measurements.

The compound is also referenced in scientific literature alongside other Almotriptan-related compounds, including:

  • N-Desmethyl Almotriptan-d3 (C₁₆H₂₀D₃N₃O₂S, MW: 324.46)

  • Almotriptan Related Compound A

  • Almotriptan Related Compound B

  • Almotriptan Related Compound C

  • Almotriptan Related Compound D

This categorization within a family of related compounds facilitates systematic research and comprehensive analytical method development for triptan medications.

Pharmacological Considerations

Receptor Interactions and Pharmacodynamics

While Almotriptan exhibits high affinity for 5-HT1B/1D receptors, the pharmacological profile of Didesmethyl Almotriptan appears to differ. The structural modifications resulting from demethylation may influence its binding affinity and activity at various receptors.

Almotriptan's mechanism of action involves inducing vasoconstriction by acting on 5-HT1B receptors in cranial blood vessels, as well as inhibiting pro-inflammatory neuropeptide release through activation of 5-HT1D receptors in peripheral trigeminal sensory nerve terminals . This dual mechanism contributes to its efficacy in treating migraine headaches.

Pharmacokinetic Considerations

Table 2: Pharmacokinetic Parameters of Almotriptan

ParameterValue
5-HT receptor affinity1B/1D
Tmax (h)1.5–2.0
Half-life (h)3–5
Bioavailability (%)70
Volume of distribution (l)195
MetabolismMAO-A, CYP450
EliminationRenal (75%)
Elimination renal inactive (%)50
LipophilicityLow
CNS side effects (%)−1.5

Understanding the relationship between Almotriptan and its metabolites, including Didesmethyl Almotriptan, is essential for optimizing dosing regimens and predicting potential drug interactions.

Research Applications and Future Directions

Current Research Landscape

Current research involving Didesmethyl Almotriptan encompasses several domains within pharmaceutical sciences:

  • Analytical method development for detection and quantification in biological samples

  • Metabolism studies exploring the enzymatic pathways involved in its formation

  • Pharmacokinetic investigations examining its distribution, clearance, and potential contribution to the therapeutic effects of Almotriptan

  • Structure-activity relationship studies comparing its receptor binding profile with that of Almotriptan and other triptans

These research directions contribute to a broader understanding of triptan pharmacology and may inform the development of improved migraine treatments.

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